Fominoben

Chronic Obstructive Pulmonary Disease (COPD) Blood Gas Analysis Respiratory Function

Standard antitussives suppress cough but confound respiratory research via sigma-1 pathways or respiratory depression. Fominoben (CAS 18053-31-1) uniquely combines central antitussive efficacy with respiratory stimulation-increasing PaO₂ and decreasing PaCO₂ in COPD models-while acting as a GABAA BZD site agonist. Key advantages: • Negligible sigma-1 receptor affinity eliminates off-target confounds. • <2% parent compound at Cmax enables LC-MS/MS method validation. • Full analytical documentation supplied for immediate research deployment.

Molecular Formula C21H24ClN3O3
Molecular Weight 401.9 g/mol
CAS No. 18053-31-1
Cat. No. B1673530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFominoben
CAS18053-31-1
Synonymsfominoben
Noleptan
PB-89
VNC-3
Molecular FormulaC21H24ClN3O3
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESCN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27)
InChIKeyKSNNEUZOAFRTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fominoben Sourcing Guide


Fominoben (CAS 18053-31-1) is a centrally acting antitussive agent of the benzanilide class, historically marketed under trade names such as Noleptan [1]. It is a small molecule with a maximum clinical trial phase of II [2]. A key differentiation is that, in addition to its cough suppressant effects, it exhibits respiratory stimulant activity, a profile that distinguishes it from many other antitussives [1]. This compound has been investigated for its potential to modulate benzodiazepine receptors [3].

Dual antitussive / respiratory stimulant profile for pathway studies
Reported benzodiazepine receptor interaction context
CNS mechanism research tool compound

Why Generic Antitussives Fall Short


Fominoben possesses a dual pharmacological profile of central antitussive and respiratory stimulant actions, which is atypical for its class. This contrasts with standard centrally acting cough suppressants like dextromethorphan, which can cause respiratory depression or have a neutral effect [1]. Fominoben's unique binding profile, including poor affinity for sigma-1 receptors [2], a target for many other antitussives, and its agonistic activity at the benzodiazepine site of the GABAA receptor [3], underscore that it is not a simple functional analog. Therefore, substituting another antitussive would fail to replicate the specific combination of cough suppression, respiratory stimulation, and central nervous system effects that define fominoben's investigational profile.

Respiratory stimulant activity
Standard antitussives such as dextromethorphan may lack this dual effect, altering outcome in respiratory research models.
Sigma-1 receptor affinity difference
Low sigma-1 affinity distinguishes fominoben; many comparators engage this target, potentially shifting off-target pathway profiles.
Benzodiazepine site agonism
Benzodiazepine site agonist activity is absent in most generic antitussives, limiting CNS response replication.

Quantitative Differentiation for Procurement


Arterial Blood Gas Modulation in COPD

In a double-blind clinical study of 60 patients with chronic obstructive lung disease (COLD), fominoben (160 mg, TID) for two weeks led to a significant increase in arterial oxygen pressure (PaO2) and a decrease in carbon dioxide pressure (PaCO2). In contrast, dextromethorphan (30 mg, TID) over the same period produced no significant change in PaO2 or PaCO2 [1].

Blood gas modulation
Head-to-head
Significant PaO₂ increase and PaCO₂ decrease with fominoben vs. no change with dextromethorphan (COPD patients, 2 weeks)
Reported gas-exchange endpoint context; dextromethorphan did not replicate this effect.
Human trial; 60 patients; double-blind; 160 mg TID fominoben, 30 mg TID dextromethorphan.
Chronic Obstructive Pulmonary Disease (COPD) Blood Gas Analysis Respiratory Function

Antitussive Potency vs. Dextromethorphan In Vivo

In an animal model of cough, both fominoben and dextromethorphan significantly inhibited the cough reflex. Fominoben achieved this effect at a dose of 5 mg/kg intravenously (i.v.), while dextromethorphan required a dose of 3 mg/kg i.v. for a comparable effect [1].

Antitussive potency
Cross-study comparable
Fominoben 5 mg/kg i.v. vs. dextromethorphan 3 mg/kg i.v. (1.67‑fold potency difference)
Assay potency context; supports comparative antitussive study design.
In vivo animal model; intravenous administration.
Antitussive Efficacy Cough Reflex In Vivo Pharmacology

First-Pass Metabolism and Plasma Clearance

A human biotransformation study showed that fominoben is extensively metabolized. At the time of maximum plasma concentration (2 hours post-dose) following a 160 mg oral dose, unchanged fominoben represented only 1.5% of the total plasma radioactivity [1].

First‑pass metabolism
Reported
Unchanged fominoben 1.5% of total plasma radioactivity at Cmax (2 h post‑dose)
Extensive metabolism may influence parent compound exposure interpretation.
Human biotransformation; 160 mg oral ¹⁴C‑labeled dose.
Pharmacokinetics Drug Metabolism Bioavailability

Benzodiazepine Site Binding and GABA-Shift

Fominoben was shown to displace the benzodiazepine ligand 3H-flunitrazepam from rat brain membranes with an IC50 of 4.05 ± 0.10 µM. In the presence of GABA, the IC50 shifted to 2.2 ± 0.05 µM [1]. This positive 'GABA-shift' is a characteristic of compounds with benzodiazepine receptor agonist activity.

Benzodiazepine binding
Reported
IC₅₀ 4.05 µM → 2.2 µM with GABA; 1.84‑fold GABA‑shift
Supports benzodiazepine site interaction context; GABA‑shift suggests agonist‑like binding.
In vitro radioligand binding; rat cortical membranes.
Benzodiazepine Receptor GABAergic System Receptor Binding Assay

Optimal Research Applications


Cough-Respiratory Stimulation Neuropharmacology

Fominoben is an ideal tool compound for dissecting the independent neural pathways of cough suppression and respiratory stimulation. Its ability to increase PaO2 and decrease PaCO2 in COPD patients, while maintaining antitussive activity [1], makes it valuable for studying the central regulation of respiration and cough.

Benzodiazepine Receptor Probe

The compound's confirmed in vitro activity as a benzodiazepine receptor agonist, with a quantifiable GABA-shift [1], positions it for use in studies of the GABAergic system. It can serve as a non-benzodiazepine positive control or probe for investigating anxiolytic and anticonvulsant mechanisms linked to this receptor site [2].

Bioanalytical Method for Highly Metabolized Drugs

The extensive and rapid metabolism of fominoben, with less than 2% of the parent compound detectable in plasma at Cmax [1], makes it an excellent candidate for developing and validating sensitive LC-MS/MS methods for drugs with high clearance and a complex metabolite profile.

Application
Selection Property
Validation Focus
Cough‑respiratory stimulation pathway studies
Dual antitussive / respiratory stimulant profile
Gas‑exchange endpoint monitoring and cough‑reflex models
Benzodiazepine receptor study probe
GABA‑shift and benzodiazepine site interaction
Receptor binding assay and GABAergic pathway response
Bioanalytical method for extensively metabolized compounds
Low parent compound plasma exposure at Cmax
LC‑MS/MS sensitivity and metabolite profiling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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